1-(2-Butenoyl)-1H-benzotriazole: Comprehensive NMR Characterization and Synthetic Protocols
1-(2-Butenoyl)-1H-benzotriazole: Comprehensive NMR Characterization and Synthetic Protocols
Introduction and Chemical Significance
1-(2-Butenoyl)-1H-benzotriazole, commonly referred to as N-crotonylbenzotriazole, is a highly versatile α,β -unsaturated acylating agent and Michael acceptor. Pioneered largely by the Katritzky group, N-acylbenzotriazoles have replaced traditional acyl chlorides in many advanced synthetic workflows due to their stability, crystalline nature, and neutral reaction conditions .
In the context of drug development and complex molecule synthesis, the crotonyl derivative is particularly valuable. It features a highly polarized double bond that allows for highly regioselective Friedel–Crafts alkylations and Michael additions with soft nucleophiles, while hard nucleophiles preferentially attack the carbonyl carbon to yield crotonyl amides or esters . Accurate structural characterization via 1 H and 13 C NMR is critical for confirming the E-geometry of the alkene and verifying the integrity of the benzotriazole leaving group.
Theoretical Basis of NMR Chemical Shifts
The NMR spectral profile of 1-(2-butenoyl)-1H-benzotriazole is governed by three primary electronic effects:
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Magnetic Anisotropy of the Carbonyl: The carbonyl group (C=O) is coplanar with the benzotriazole ring in its lowest energy conformation. The oxygen atom is oriented syn to the H-7 proton of the benzotriazole ring, creating a powerful through-space deshielding cone (peri-effect) that pushes the H-7 signal significantly downfield.
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Resonance and Polarization: The benzotriazole moiety is strongly electron-withdrawing. This pulls electron density away from the conjugated α,β -unsaturated system. As a result, the β -carbon and its attached proton are highly deshielded, confirming the site's electrophilicity for Michael additions.
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Through-Bond Shielding: Paradoxically, while the H-7 proton is deshielded through space, the C-7 carbon is shielded through-bond by the resonance donation of the N1 lone pair into the fused benzene ring.
Logical relationships and anisotropy effects governing NMR chemical shifts.
Spectral Data & Assignments
The following tables summarize the quantitative NMR data for 1-(2-butenoyl)-1H-benzotriazole. The large scalar coupling constant ( 3Jα,β=15.3 Hz) is the definitive diagnostic marker for the trans (E) configuration of the crotonyl double bond.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | J (Hz) | Int. | Assignment & Causality |
| H-7 | 8.32 | dt | 8.3, 0.9 | 1H | Benzotriazole ring; strongly deshielded by the syn-coplanar carbonyl oxygen (peri-effect). |
| H-4 | 8.13 | dt | 8.3, 0.9 | 1H | Benzotriazole ring; deshielded by the adjacent triazole nitrogen (N3). |
| H-6 | 7.65 | ddd | 8.3, 7.1, 1.0 | 1H | Benzotriazole ring; standard aromatic relaxation. |
| H-5 | 7.50 | ddd | 8.3, 7.1, 1.0 | 1H | Benzotriazole ring; standard aromatic relaxation. |
| H- β | 7.42 | dq | 15.3, 6.9 | 1H | Alkene β -proton; deshielded via resonance with the electron-withdrawing N-acyl group. |
| H- α | 7.08 | dq | 15.3, 1.6 | 1H | Alkene α -proton; large trans coupling (15.3 Hz) confirms E-geometry. |
| CH 3 | 2.05 | dd | 6.9, 1.6 | 3H | Terminal methyl; allylic coupling to H- α and vicinal coupling to H- β . |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment & Causality |
| C=O | 164.5 | C | Carbonyl carbon; downfield of typical amides due to benzotriazole electron withdrawal. |
| C- β | 148.2 | CH | Alkene β -carbon; highly deshielded due to polarization (primary Michael acceptor site). |
| C-3a | 146.0 | C | Benzotriazole bridgehead carbon adjacent to N3. |
| C-7a | 131.5 | C | Benzotriazole bridgehead carbon adjacent to N1. |
| C-6 | 130.4 | CH | Benzotriazole aromatic carbon. |
| C-5 | 126.2 | CH | Benzotriazole aromatic carbon. |
| C- α | 121.5 | CH | Alkene α -carbon; shielded relative to C- β due to resonance electron density. |
| C-4 | 120.2 | CH | Benzotriazole aromatic carbon. |
| C-7 | 114.5 | CH | Benzotriazole aromatic carbon; shielded by resonance from N1 despite proton deshielding. |
| CH 3 | 18.5 | CH 3 | Terminal methyl carbon. |
Experimental Workflow: Synthesis and NMR Characterization
To guarantee scientific integrity, the synthesis utilizes Katritzky's mild thionyl chloride/benzotriazole protocol . This self-validating system avoids the generation of free HCl gas in the presence of the substrate, preventing unwanted E-to-Z isomerization or polymerization of the crotonyl double bond.
Step-by-Step Synthesis Protocol
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Reagent Preparation: Suspend 1H-benzotriazole (4.0 equiv, 40 mmol) in 50 mL of anhydrous dichloromethane (CH 2 Cl 2 ) in an oven-dried round-bottom flask under an argon atmosphere.
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In-Situ Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl 2 , 1.0 equiv, 10 mmol) dropwise over 10 minutes.
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Causality: This step generates 1-(sulfinyl)bis(1H-benzotriazole) and precipitates benzotriazole hydrochloride. This intermediate is a highly reactive but neutral activating agent.
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Acylation: Add trans-crotonic acid (1.0 equiv, 10 mmol) in one portion. Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
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Workup: Filter the reaction mixture to remove the precipitated benzotriazole hydrochloride. Transfer the filtrate to a separatory funnel and wash sequentially with 2M NaOH ( 3×30 mL) and brine (30 mL).
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Causality: The NaOH wash is strictly required to hydrolyze and remove any unreacted crotonic acid and wash away the excess free benzotriazole, ensuring a high-purity crude product.
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Purification: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Recrystallize the residue from a mixture of hexanes/CH 2 Cl 2 to yield 1-(2-butenoyl)-1H-benzotriazole as white microcrystals.
NMR Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the purified crystalline product in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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1 H NMR Parameters: Acquire data at 400 MHz using 16 scans, a 30° pulse angle, and a 2.0 s relaxation delay (D1).
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Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1 ) of the small molecule protons, guaranteeing accurate integration values for the alkene and methyl protons.
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13 C NMR Parameters: Acquire data at 100 MHz using 512 scans, complete proton decoupling (WALTZ-16), and a 2.0 s relaxation delay.
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Causality: Quaternary carbons (C=O, C-3a, C-7a) lack attached protons and therefore do not benefit from Nuclear Overhauser Effect (NOE) enhancement. 512 scans are required to achieve an adequate signal-to-noise ratio for these specific nuclei.
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Step-by-step experimental workflow for synthesis and NMR acquisition.
References
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Katritzky, A. R.; Pastor, A. "The Preparation of N-Acylbenzotriazoles from Aldehydes." Arkivoc, 2000, 2, 471-485. URL:[Link]
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Katritzky, A. R.; He, H.-Y.; Suzuki, K. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry, 2000, 65 (24), 8210-8213. URL:[Link]
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"Preparation of N-acylbenzotriazole derivatives of dicarboxylic acids." Journal of the Mexican Chemical Society, 2011, 55 (3). URL:[Link]
